molecular formula C22H40O4Sn B14531902 Bis(acryloyloxy)(dioctyl)stannane CAS No. 62480-06-2

Bis(acryloyloxy)(dioctyl)stannane

Cat. No.: B14531902
CAS No.: 62480-06-2
M. Wt: 487.3 g/mol
InChI Key: PWRPYOJPQUDGJK-UHFFFAOYSA-L
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Description

Bis(acryloyloxy)(dioctyl)stannane is an organotin compound that has garnered attention due to its unique chemical properties and potential applications in various fields. Organotin compounds, in general, are known for their versatility in industrial and chemical processes, and this compound is no exception. This compound is characterized by the presence of tin (Sn) bonded to dioctyl groups and acryloyloxy groups, making it a valuable catalyst and stabilizer in polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(acryloyloxy)(dioctyl)stannane typically involves the reaction of dioctyltin oxide with acryloyl chloride in the presence of a suitable solvent such as toluene. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Dioctyltin oxide+Acryloyl chlorideThis compound+By-products\text{Dioctyltin oxide} + \text{Acryloyl chloride} \rightarrow \text{this compound} + \text{By-products} Dioctyltin oxide+Acryloyl chloride→this compound+By-products

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound. The use of advanced equipment and automation ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(acryloyloxy)(dioctyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other by-products.

    Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.

    Substitution: The acryloyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.

Scientific Research Applications

Bis(acryloyloxy)(dioctyl)stannane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(acryloyloxy)(dioctyl)stannane involves its ability to coordinate with various substrates through its tin center. The dioctyl groups provide steric hindrance, while the acryloyloxy groups facilitate interactions with other molecules. This coordination ability allows the compound to act as an effective catalyst and stabilizer in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(acryloyloxy)(dioctyl)stannane stands out due to its unique combination of dioctyl and acryloyloxy groups, which provide both steric and electronic effects that enhance its catalytic and stabilizing properties. This makes it particularly effective in polymerization reactions and as a stabilizer in various industrial applications.

Properties

CAS No.

62480-06-2

Molecular Formula

C22H40O4Sn

Molecular Weight

487.3 g/mol

IUPAC Name

[dioctyl(prop-2-enoyloxy)stannyl] prop-2-enoate

InChI

InChI=1S/2C8H17.2C3H4O2.Sn/c2*1-3-5-7-8-6-4-2;2*1-2-3(4)5;/h2*1,3-8H2,2H3;2*2H,1H2,(H,4,5);/q;;;;+2/p-2

InChI Key

PWRPYOJPQUDGJK-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=C)OC(=O)C=C

Origin of Product

United States

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